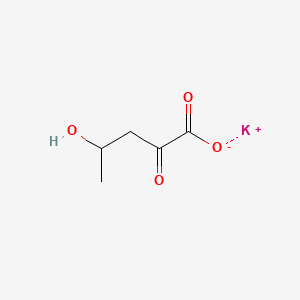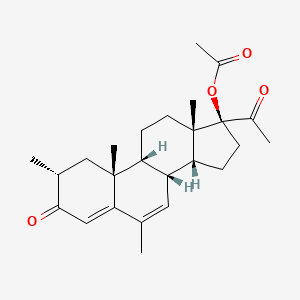
tert-Butyldimethylsilyloxy-5-aza-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is a chemical compound used as an intermediate in the synthesis of metabolites of azadeoxycytidine, which is known for its neoplasm inhibitory properties. The molecular formula of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is C14H26N4O4Si, and it has a molecular weight of 342.47 g/mol.
Métodos De Preparación
The synthesis of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine involves several steps. One common method includes the protection of the hydroxyl group of 5-aza-2’-deoxycytidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce different functional groups.
Deprotection: The tert-butyldimethylsilyl group can be removed using tetrabutylammonium fluoride (TBAF) or acidic conditions to yield the free hydroxyl compound.
Aplicaciones Científicas De Investigación
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is primarily used in scientific research as an intermediate in the synthesis of azadeoxycytidine metabolites. These metabolites have shown potential as neoplasm inhibitors, making them valuable in cancer research. Additionally, the compound is used in studies related to DNA methylation and epigenetics, as it can influence gene expression and genomic stability .
Mecanismo De Acción
The mechanism of action of tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine involves its conversion to azadeoxycytidine metabolites, which inhibit DNA methyltransferases . These enzymes are responsible for adding methyl groups to cytosine residues in DNA, leading to gene silencing. By inhibiting these enzymes, the compound can reactivate silenced tumor suppressor genes, thereby exerting its anti-neoplastic effects .
Comparación Con Compuestos Similares
tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is similar to other cytosine analogs such as azacytidine and decitabine . These compounds also inhibit DNA methyltransferases and are used in the treatment of myelodysplastic syndrome and acute myeloid leukemia . tert-Butyldimethylsilyloxy-5-aza-2’-deoxycytidine is unique in its specific use as an intermediate for synthesizing azadeoxycytidine metabolites, which have distinct properties and applications in cancer research.
Similar Compounds
Azacytidine (AzaC): A cytosine analog used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.
Decitabine (AzadC): Another cytosine analog with similar applications as azacytidine.
5-Aza-2’-deoxycytidine (AzaD): A compound used as a DNA methylation inhibitor in various research studies.
Propiedades
Fórmula molecular |
C25H34O4 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[(2R,8R,9R,10R,13S,14R,17S)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18-,19-,20-,23-,24+,25-/m1/s1 |
Clave InChI |
AQMUMBCTNJGBGC-QABRXCAGSA-N |
SMILES isomérico |
C[C@@H]1C[C@@]2([C@@H]3CC[C@]4([C@@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@]4(C(=O)C)OC(=O)C)C)C |
SMILES canónico |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
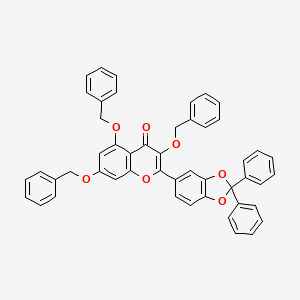

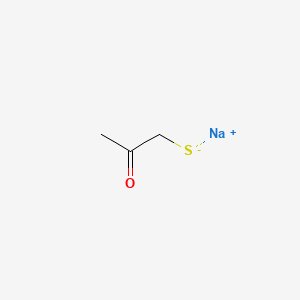
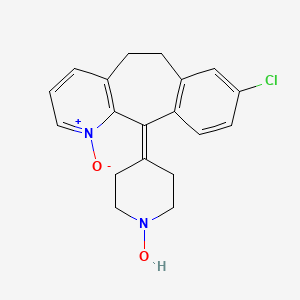
![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)
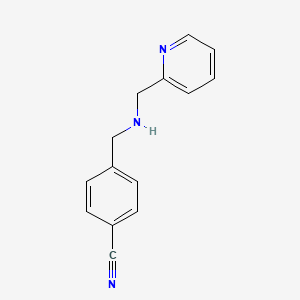
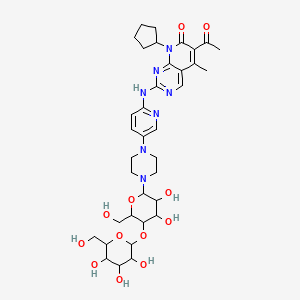
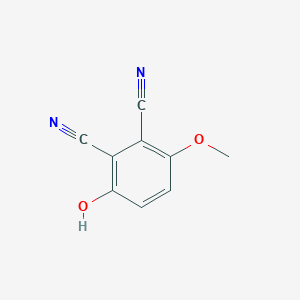
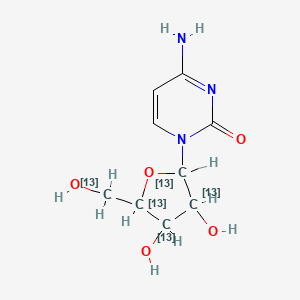
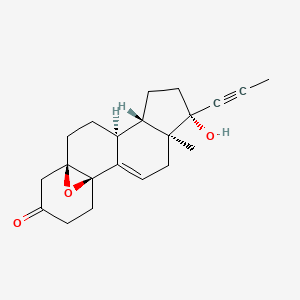
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
